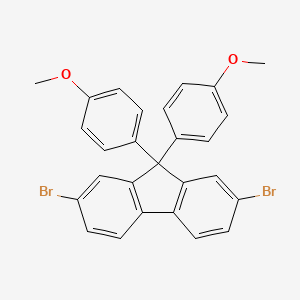
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene is a fluorene derivative known for its unique structural and photophysical properties. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and two 4-methoxyphenyl groups at the 9 position of the fluorene core. These substitutions significantly influence its chemical reactivity and applications, particularly in the field of organic electronics and photonics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene typically involves the bromination of 9,9-bis(4-methoxyphenyl)-9H-fluorene. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents is also considered in industrial settings to comply with regulatory standards.
化学反应分析
Types of Reactions
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium or nickel catalysts are typically employed in the presence of bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, biaryl compounds, and quinone derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Photonic Devices: The compound’s high luminescence quantum yield makes it suitable for use in photonic devices such as lasers and light-emitting transistors.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s derivatives are studied for their potential use in bioimaging and as fluorescent probes.
作用机制
The mechanism by which 2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene exerts its effects is primarily through its interaction with light and its ability to participate in electron transfer processes. The presence of bromine atoms and methoxy groups influences the compound’s electronic structure, facilitating its role in photophysical and photochemical applications. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light, making it valuable in optoelectronic devices.
相似化合物的比较
Similar Compounds
- 2,7-Dibromo-9,9-bis(4-bromophenyl)-9H-fluorene
- 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
- 2,7-Dibromo-9,9-bis(4-ethylphenyl)-9H-fluorene
Uniqueness
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and improve its photophysical properties compared to similar compounds. This makes it particularly suitable for applications in organic electronics and photonics where high solubility and luminescence are crucial .
属性
CAS 编号 |
210347-59-4 |
|---|---|
分子式 |
C27H20Br2O2 |
分子量 |
536.3 g/mol |
IUPAC 名称 |
2,7-dibromo-9,9-bis(4-methoxyphenyl)fluorene |
InChI |
InChI=1S/C27H20Br2O2/c1-30-21-9-3-17(4-10-21)27(18-5-11-22(31-2)12-6-18)25-15-19(28)7-13-23(25)24-14-8-20(29)16-26(24)27/h3-16H,1-2H3 |
InChI 键 |
BMPKWNVQJGHERG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


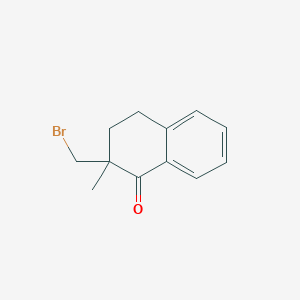
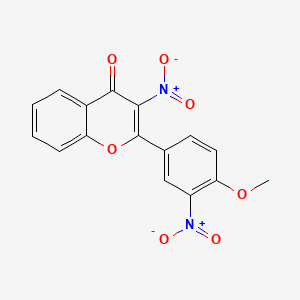
![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
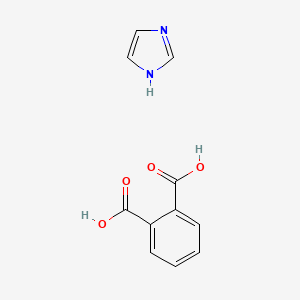
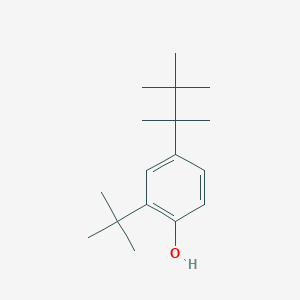
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)
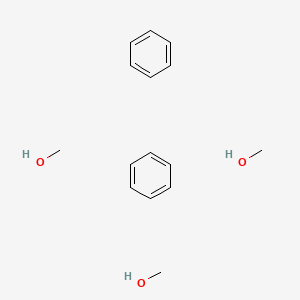
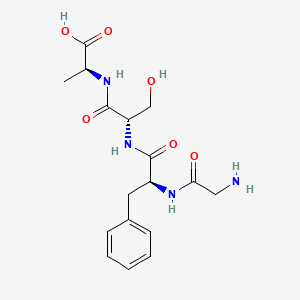
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
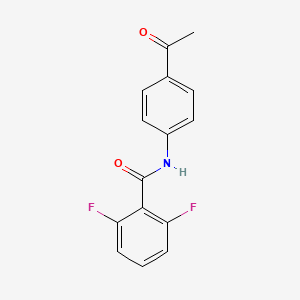
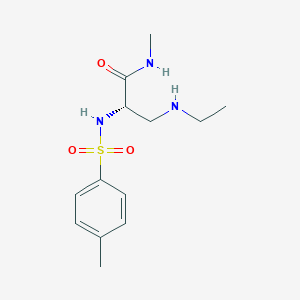

![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
